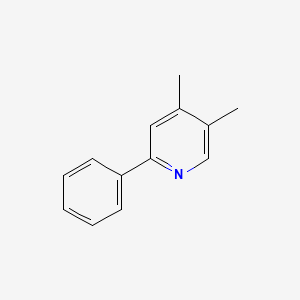

4,5-Dimethyl-2-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-8-13(14-9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVDGBKURRIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485241 | |

| Record name | 4,5-DIMETHYL-2-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27063-84-9 | |

| Record name | 4,5-DIMETHYL-2-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethyl 2 Phenylpyridine and Its Derivatives

Direct Synthesis Strategies for 4,5-Dimethyl-2-phenylpyridine

Direct synthesis strategies focus on the construction of the target molecule in a manner where the core this compound structure is assembled in a primary reaction sequence. These methods are often valued for their efficiency and atom economy.

Polyhydride-Initiated Pathways for fac-Homoleptic Iridium(III) Emitters Incorporating this compound as a Pro-ligand

The synthesis of facial (fac) homoleptic tris-cyclometalated iridium(III) complexes, such as fac-Ir(ppy)₃ (where ppy = 2-phenylpyridinato), is of paramount importance for developing efficient phosphorescent emitters. wikipedia.org While direct synthesis from iridium(III) chloride and the corresponding ligand at high temperatures is a common method to obtain the thermodynamically favored facial isomer, alternative pathways are continuously explored for milder conditions and better control. orgsyn.org

One such advanced, albeit less common, approach involves the use of iridium polyhydride complexes as precursors. While specific literature detailing a polyhydride-initiated pathway for emitters using this compound is not widely available, the general principle can be inferred from the reactivity of iridium hydride complexes. Iridium polyhydride complexes, such as those supported by pincer ligands, are known to be reactive and can undergo reductive elimination of molecular hydrogen (H₂), creating vacant coordination sites on the iridium center. researchgate.net

This highly reactive, coordinatively unsaturated iridium species could then readily react with the C-H bonds of the pro-ligand, in this case, this compound, to initiate the cyclometalation process. This pathway could potentially offer a lower-temperature route to the desired facial isomer by avoiding the high kinetic barrier associated with direct C-H activation from more stable iridium precursors. The mechanism would likely involve sequential C-H activation and cyclometalation steps, ultimately leading to the stable fac-tris(4,5-dimethyl-2-phenylpyridinato)iridium(III) complex.

Exploration of Organolithium Reagents in the Synthesis of Substituted Phenylpyridines and their Analogues

Organolithium reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The reaction of phenyllithium (B1222949) with pyridine (B92270) is a classic method for the synthesis of 2-phenylpyridine (B120327). researchgate.net This approach can be extended to create substituted analogues.

A versatile, palladium-free route for synthesizing 4-aryl-substituted phenylpyridines has been developed utilizing organolithium reagents. researchgate.net The general strategy involves the reaction of an appropriate pyridine or piperidine (B6355638) precursor with an aryllithium or phenyllithium reagent. For the synthesis of this compound, one could envision a pathway starting from a pre-functionalized pyridine, such as 2-bromo-4,5-dimethylpyridine (B3055726). This intermediate would then react with phenyllithium via a lithium-halogen exchange or a direct nucleophilic-type addition-elimination to furnish the final product.

The process typically involves the generation of phenyllithium from bromobenzene (B47551) and lithium metal, which is then added to the pyridine derivative. nih.gov The reaction must be conducted under anhydrous conditions to prevent quenching of the highly reactive organolithium reagent. nih.gov This method is advantageous as it avoids the use of palladium catalysts and can be quite efficient for various substituted phenylpyridines. researchgate.net

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the initial synthesis of a core heterocyclic structure, which is subsequently functionalized to yield the target molecule. These multistep processes offer flexibility in introducing various substituents.

Suzuki-Miyaura Cross-Coupling Approaches for Phenylpyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. rsc.org

In the context of synthesizing this compound, this approach would typically involve the coupling of a pyridine-containing halide with a phenylboronic acid, or vice-versa. A common strategy is to start with a halogenated dimethylpyridine. For instance, 2-bromo-4,5-dimethylpyridine can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base. A variety of palladium catalysts, such as those based on Pd(dppf)Cl₂, have proven effective for the coupling of pyridyl electrophiles. rsc.orgchemrxiv.org

This method's robustness allows for a wide range of functional groups to be tolerated on both coupling partners, making it a highly versatile tool for generating libraries of substituted phenylpyridine derivatives for materials science and medicinal chemistry applications. chemrxiv.orgnih.gov

Table 1: Suzuki-Miyaura Cross-Coupling Reaction Parameters

| Component | Example Reagent/Condition | Typical Role |

|---|---|---|

| Aryl Halide | 2-Bromo-4,5-dimethylpyridine | Electrophilic partner |

| Boronic Acid/Ester | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ | Facilitates C-C bond formation |

| Ligand | dppf, RuPhos | Stabilizes and activates the catalyst |

| Base | Na₃PO₄, KF, K₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

Nucleophilic Substitution and Amidation Reactions in the Functionalization of Phenylpyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, especially those that are electron-deficient, such as pyridine. rsc.org This pathway can be used to introduce substituents onto a pre-formed pyridine or phenylpyridine ring. For example, if a suitable leaving group (like a halogen) is present on the 4- or 5-position of a 2-phenylpyridine precursor, it could be displaced by a methyl group using a strong nucleophile like methyl lithium or a Gilman reagent, although such reactions can be challenging on pyridine rings. More commonly, SNAr is used to introduce oxygen or nitrogen nucleophiles. rsc.org

Amidation reactions are crucial for synthesizing derivatives where a functional group is linked to the phenylpyridine core via an amide bond. These reactions typically involve coupling an amine-functionalized phenylpyridine with a carboxylic acid (or its activated derivative) or an amino-functionalized pyridine with a benzoic acid derivative. These reactions are often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride. Such functionalization is vital for attaching the phenylpyridine core to other molecular units or for modifying its electronic properties.

Cyclization and Cycloaddition Reactions in the Formation of Pyridine Rings

The de novo synthesis of the pyridine ring itself provides a powerful indirect route to substituted pyridines. Various cyclization and cycloaddition reactions can be employed to construct the heterocyclic core with the desired substitution pattern already in place.

One of the most significant methods is the transition-metal-catalyzed [2+2+2] cycloaddition. This reaction involves the cyclotrimerization of two alkyne molecules with a nitrile. To synthesize a this compound scaffold, one could react benzonitrile (B105546) with a symmetrically substituted diyne like 3,4-dimethylhexa-1,5-diyne, although the precursor availability can be a limitation. Alternatively, reacting benzonitrile with two equivalents of but-2-yne would be a more direct approach, catalyzed by metals such as cobalt or iron. wikipedia.orgorgsyn.org

Another powerful strategy is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. In this approach, a 1-azadiene (a four-atom component containing a C=N-C=C system) reacts with a dienophile (a two-atom component, typically an alkyne) to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the pyridine ring. By choosing appropriately substituted azadienes and alkynes, a wide variety of pyridine derivatives can be synthesized.

Table 2: Comparison of Pyridine Ring Formation Strategies

| Method | Reaction Type | Key Precursors | Advantages |

|---|---|---|---|

| Transition-Metal Catalysis | [2+2+2] Cycloaddition | Alkynes, Nitriles | High atom economy, direct formation of aromatic ring. |

| Hetero-Diels-Alder | [4+2] Cycloaddition | 1-Azadienes, Alkynes | Convergent synthesis, good control over regiochemistry. |

| Hantzsch Synthesis | Condensation/Cyclization | β-ketoester, Aldehyde, Ammonia | Classical, robust method for dihydropyridines. |

| Kröhnke Pyridine Synthesis | Condensation/Cyclization | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium acetate | High versatility for polysubstituted pyridines. |

Green Chemistry Approaches and Sustainable Synthesis Protocols for Pyridine Derivatives

The synthesis of pyridine derivatives is increasingly guided by the principles of green chemistry, which prioritize environmental friendliness, efficiency, and sustainability. ijarsct.co.in These modern approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption compared to traditional methods. rasayanjournal.co.in Key strategies include the use of microwave irradiation, multicomponent reactions, and solvent-free conditions. ijarsct.co.innih.gov

Microwave-assisted synthesis has emerged as a significant green chemistry tool in organic synthesis. nih.gov This technique often leads to dramatically shorter reaction times, higher yields, and purer products. For instance, a one-pot, four-component reaction to produce novel pyridine derivatives demonstrated excellent yields (82%–94%) in just 2–7 minutes under microwave irradiation, a substantial improvement over conventional heating methods. nih.gov

Multicomponent reactions (MCRs) are highly valued for their efficiency, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification processes. rasayanjournal.co.in This approach aligns with green chemistry principles by saving time, energy, and resources while minimizing waste generation. rasayanjournal.co.in

Solvent-free synthesis is another cornerstone of green chemistry, addressing the environmental impact of traditional organic solvents. rsc.org Mechanochemistry, which uses mechanical force to drive reactions, offers a solvent-free alternative for pyridine synthesis. ijarsct.co.in Additionally, reactions can be conducted under solvent-free conditions using catalysts, which can lead to cleaner processes with fewer by-products. rsc.org

The following table summarizes a comparison between microwave-assisted and conventional heating methods for the synthesis of certain pyridine derivatives, illustrating the advantages of green chemistry approaches. nih.gov

| Method | Reaction Time | Yield (%) | Advantages |

| Microwave Irradiation | 2–7 minutes | 82–94% | Short reaction time, excellent yield, pure products, low-cost processing. nih.gov |

| Conventional Heating | Several hours | Lower than MW | Simpler equipment, established protocols. |

Regioselectivity and Stereoselectivity Considerations in the Synthesis of this compound Analogues

Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereoselectivity) is a fundamental challenge in the synthesis of complex molecules like analogues of this compound. The precise control over the placement of functional groups on the pyridine ring is crucial for determining the molecule's properties and function.

Regioselectivity

The synthesis of polysubstituted pyridines often yields mixtures of isomers, making regiocontrol a key consideration. rsc.org Several modern strategies have been developed to address this challenge.

One powerful method involves the use of highly reactive pyridyne intermediates. nih.govrsc.org The generation and subsequent reaction of pyridynes allow for the introduction of two adjacent functional groups. The regioselectivity of these reactions can be controlled by existing substituents on the pyridyne precursor. For example, in reactions of 3,4-pyridynes, a C2 substituent can direct an incoming nucleophile to attack a specific position, either C3 or C4. nih.gov A C2 sulfamate (B1201201) group, for instance, overwhelmingly directs the addition of nucleophiles to the C4 position. nih.gov

Another effective technique for achieving high regioselectivity is the addition of organometallic reagents, such as Grignard reagents, to pyridine N-oxides. rsc.org This approach can provide a completely regioselective synthesis of 2-substituted pyridines, avoiding the formation of other isomers without the need for transition-metal catalysts, which simplifies purification. rsc.org

The table below highlights how different directing groups or synthetic intermediates can control the regiochemical outcome in the synthesis of substituted pyridines.

| Intermediate/Precursor | Reagent/Condition | Major Product Regioisomer | Reference |

| Unsubstituted 3,4-pyridyne | N-Me-aniline | 1.9:1 mixture of C4:C3 adducts | nih.gov |

| C2-sulfamate-3,4-pyridyne | N-Me-aniline | Predominantly C4 adduct | nih.gov |

| Pyridine N-oxide | Grignard Reagent / TFAA | Exclusively 2-substituted pyridine | rsc.org |

| 3-chloro-2-ethoxypyridine | n-BuLi, then Arylmagnesium bromide | 4-arylated pyridine | rsc.org |

Stereoselectivity

While this compound itself is achiral, the synthesis of its analogues may involve the creation of stereocenters, requiring stereoselective methods. The development of asymmetric catalytic systems is crucial for producing enantioenriched chiral pyridine derivatives.

Significant progress has been made in the enantioselective synthesis of reduced pyridine rings, such as piperidines. A three-step process starting from pyridine, involving partial reduction, a Rh-catalyzed asymmetric carbometalation, and a final reduction, can produce a wide variety of enantioenriched 3-substituted piperidines in high yield and excellent enantioselectivity. acs.org

Furthermore, highly stereoselective syntheses have been developed for chiral pyridine-containing ligands. For example, a chiral 2,2′-bipyridinediol ligand featuring 3,3′-dimethyl substituents was synthesized with excellent stereocontrol (99% diastereomeric excess and >99.5% enantiomeric excess). rsc.org The key step in this synthesis was an O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide, demonstrating that N-oxides can be valuable precursors not only for regioselective but also for stereoselective transformations. rsc.org

Spectroscopic and Structural Elucidation of 4,5 Dimethyl 2 Phenylpyridine and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4,5-dimethyl-2-phenylpyridine and its derivatives. It provides a wealth of information regarding the connectivity of atoms and the three-dimensional structure of molecules in solution.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the identity and purity of this compound. The methyl groups at the 4- and 5-positions of the pyridine (B92270) ring introduce specific electronic and steric effects that influence the chemical shifts of the aromatic protons and carbons. vulcanchem.com These methyl groups act as weak electron-donating substituents, which increases the electron density on the pyridine ring. vulcanchem.com

In a typical ¹H NMR spectrum of a related 2-phenylpyridine (B120327), signals for the pyridine and phenyl protons are observed in the aromatic region, generally between δ 7.0 and 9.0 ppm. rsc.organalis.com.my For instance, in 3-methyl-2-phenylpyridine (B78825), the methyl protons appear as a singlet around δ 2.38 ppm. rsc.org The ¹³C NMR spectrum of 2-phenylpyridine shows signals for the pyridine and phenyl carbons in the range of δ 120 to 160 ppm. rsc.org For example, the ¹³C NMR spectrum of 3-methyl-2-phenylpyridine displays a characteristic signal for the methyl carbon at approximately δ 20.0 ppm. rsc.org

The chemical shifts can be influenced by the solvent used, with deuterated chloroform (B151607) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ being common choices. sigmaaldrich.comcarlroth.com The following table provides representative, though not specific to this compound, chemical shift ranges for similar compounds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Phenylpyridine-type Compounds.

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Pyridine & Phenyl) | 7.0 - 9.0 |

| ¹H | Methyl Protons | 2.0 - 2.5 |

| ¹³C | Aromatic Carbons (Pyridine & Phenyl) | 120 - 160 |

Note: Actual chemical shifts for this compound may vary and are dependent on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed. muni.cz These experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for complex molecules. mdpi.comresearchgate.net

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and dimethyl-substituted pyridine rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the phenyl and pyridine rings, as well as the positions of the methyl substituents.

These 2D NMR methods have been successfully used to characterize related and more complex iridium(III) complexes containing substituted 2-phenylpyridine ligands. mdpi.com

Advanced NMR Spectroscopic Studies of Metal Complexes Incorporating Phenylpyridine Ligands (e.g., ¹⁹⁵Pt, ³¹P NMR)

When this compound acts as a ligand in metal complexes, particularly with platinum or in the presence of phosphorus-containing co-ligands, advanced NMR techniques provide deeper insights into the coordination environment. rsc.org

¹⁹⁵Pt NMR: Platinum-195 is an NMR-active nucleus, and its chemical shifts are highly sensitive to the coordination sphere and oxidation state of the platinum center. researchgate.netscm.com The large chemical shift dispersion of ¹⁹⁵Pt NMR makes it a powerful tool for studying the electronic environment of the metal. researchgate.netresearchgate.net For example, in platinum(II) complexes with 2-phenylpyridine ligands, the ¹⁹⁵Pt chemical shifts can be used to probe the nature of the trans ligand. scispace.com

³¹P NMR: In mixed-ligand complexes containing phosphine (B1218219) ligands, phosphorus-31 NMR is essential. The coordination of a phosphine to a metal center results in a significant change in its ³¹P chemical shift compared to the free ligand. researchgate.net For instance, in platinum(II) complexes with both a phenylpyridine and a diphosphine ligand, two distinct ³¹P signals are often observed, indicating different chemical environments for the two phosphorus atoms. scispace.com The magnitude of the ¹⁹⁵Pt-³¹P coupling constants can also provide information about the geometry of the complex. rsc.orgscispace.com In some iridium(III) complexes with diphosphine ligands, both coordinated and non-coordinated phosphorus atoms can be distinguished by their different ³¹P chemical shifts. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identification

Mass spectrometry is a critical analytical technique for determining the molecular weight of this compound and its metal complexes. vulcanchem.communi.cz High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.comrsc.org

For this compound, the molecular formula is C₁₃H₁₃N, corresponding to a molecular weight of approximately 183.25 g/mol . A related compound, 2,6-dimethyl-4-phenylpyridine, shows a top peak in its GC-MS spectrum at an m/z of 183. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of metal complexes, often showing the molecular ion with a positive charge ([M+H]⁺ or [M]⁺). analis.com.myrsc.org For example, the ESI-MS of 4-mesityl-2-phenylpyridine shows a peak at m/z 274.619, corresponding to the [M+H]⁺ ion. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that can be used for identification and to gain information about chemical bonding. vulcanchem.communi.cz The IR spectrum of a molecule is determined by the vibrations of its bonds, which occur at specific frequencies. libretexts.org

For pyridine-containing compounds, characteristic vibrational bands include C=C and C=N stretching vibrations within the aromatic ring. analis.com.mycdnsciencepub.com In metal complexes of 2-phenylpyridine, these bands are typically observed in the 1400-1600 cm⁻¹ region. analis.com.myanalis.com.my The coordination of the pyridine nitrogen to a metal center can lead to shifts in the positions of these bands, providing evidence of complex formation. bohrium.com The presence of the methyl and phenyl groups will also give rise to characteristic C-H stretching and bending vibrations.

Table 2: Typical IR Absorption Frequencies for Phenylpyridine Compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

Note: These are general ranges and the exact frequencies for this compound may differ.

Electronic Absorption and Photoluminescence Spectroscopy of this compound-Based Metal Complexes

The electronic properties of metal complexes derived from this compound are often investigated using UV-visible absorption and photoluminescence spectroscopy. These techniques provide insights into the electronic transitions that occur within the molecule upon absorption of light and the subsequent emission of light. acs.org

The UV-vis absorption spectra of metal-phenylpyridine complexes typically show intense bands in the ultraviolet region, which are assigned to ligand-centered (π→π*) transitions. mdpi.comnih.gov In the visible region, broader, less intense bands are often observed, which are attributed to metal-to-ligand charge-transfer (MLCT) transitions. mdpi.comnih.gov The energy of these MLCT bands can be tuned by modifying the substituents on the phenylpyridine ligand. vulcanchem.com

Many iridium(III) and platinum(II) complexes with phenylpyridine ligands are known to be phosphorescent, meaning they emit light from a triplet excited state. mdpi.comresearchgate.netmdpi.com The emission color and quantum yield are highly dependent on the nature of the ligands and the metal center. mdpi.comresearchgate.net For example, iridium(III) complexes with substituted phenylpyridine ligands can exhibit emission colors ranging from blue to red. mdpi.comanalis.com.my The introduction of methyl groups on the phenylpyridine ligand can influence the photophysical properties by altering the electronic and steric environment of the complex. vulcanchem.com The photoluminescence of these complexes can also be sensitive to the solvent environment. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis of Phenylpyridine Derivatives

In a related compound, Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, the pyridine ring is essentially planar, as is the phenyl ring nih.govresearchgate.net. The methyl and carboxylate substituents cause minor deviations from the mean plane of the pyridine ring nih.gov. Similarly, studies on 4-aryl-2-phenylpyridines and their iridium complexes confirm the fundamental planarity of the individual aromatic rings rsc.org. The synthesis and characterization of various multi-ferrocenyl substituted phenylpyridine derivatives have also been reported, with single-crystal X-ray diffraction confirming their complex molecular structures x-mol.com. The analysis of these analogues, such as 2-chloro-4-tolyl-6-phenylpyridine-3-carbonitrile, further contributes to the understanding of how different substituents affect the core phenylpyridine framework jsac.or.jp.

The table below summarizes crystallographic data for a representative phenylpyridine derivative, illustrating typical parameters obtained from X-ray analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₇NO₄ |

| Molecular Weight | 299.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0732 (4) |

| b (Å) | 7.2497 (2) |

| c (Å) | 13.1339 (3) |

| β (°) | 91.003 (1) |

| Volume (ų) | 1530.20 (7) |

| Z | 4 |

Analysis of Dihedral Angles and Planarity in Related Pyridine Structures

In the case of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, the dihedral angle between the benzene (B151609) and pyridine rings is approximately 75.5° nih.govresearchgate.net. This large twist is due to the steric repulsion between the substituents on the pyridine ring and the phenyl ring. In contrast, for less sterically hindered systems, the dihedral angle can be much smaller. For example, in some 4-substituted-2,2'-bipyridines, the dihedral angle between the substituted pyridine ring and the aromatic substituent can be as low as 2.66°, indicating a nearly coplanar arrangement iucr.org. In iridium complexes with 2-phenylpyridine (ppy), where the ligand is part of a chelate ring, the dihedral angles between the pyridine and phenyl moieties are small, typically around 5-7°, enforcing planarity mdpi.com. The degree of π-conjugation is highly dependent on this angle, with steric hindrance from bulky substituents often leading to a more twisted conformation iucr.org.

The table below presents a comparison of dihedral angles in various substituted pyridine compounds, highlighting the influence of substitution on molecular planarity.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 75.51 (4) | nih.govresearchgate.net |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | 5.03 | redalyc.org |

| 2-[(2-chloro-5-methyl-3-pyridinyl)(hydroxy)methyl]-2-cyclohexene-1-one | 89.9 (1) | tandfonline.com |

| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | 6.1 (2) | iucr.org |

| [Ir(ppy)₂L]PF₆ (ppy ligand E) | 6.5 | mdpi.com |

| [Ir(ppy)₂L]PF₆ (ppy ligand F) | 5.2 | mdpi.com |

Intermolecular Interactions (e.g., C-H...O, C-H...N, π-stacking) in Crystal Lattices

The packing of molecules in a crystal is stabilized by a network of non-covalent intermolecular interactions. In phenylpyridine derivatives, these interactions commonly include hydrogen bonds and π-π stacking researchgate.net. While classical hydrogen bonds (e.g., O-H···N) are strong, weaker interactions like C-H···O and C-H···N also play a crucial role in defining the supramolecular architecture nih.govtandfonline.com.

For instance, in the crystal structure of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, the packing is stabilized by weak intermolecular C-H···O and C-H···N interactions nih.govresearchgate.net. Similarly, in the crystal lattice of 2-[(2-chloro-5-methyl-3-pyridinyl)(hydroxy)methyl]-2-cyclohexene-1-one, molecules are packed via O-H···O and C-H···O intermolecular interactions tandfonline.com.

π-π stacking is another prevalent interaction in the crystal structures of aromatic compounds like phenylpyridines. This interaction involves the attractive, non-covalent force between aromatic rings. In the crystal of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, molecules are linked by both hydrogen bonds and π-π stacking interactions, with an intermolecular distance of 3.52(3) Å between stacked rings redalyc.org. Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts, confirming that interactions such as H···H, C-H···O, C-H···N, and π-π stacking are dominant in stabilizing the crystal structures of many pyridine derivatives iucr.orgtandfonline.com. The presence of π-electrons in the pyridine ring makes it capable of participating in various interaction patterns, including π-stacking and C-H···N hydrogen bonds, which are key to their function in broader applications researchgate.net.

The table below lists common intermolecular interactions observed in the crystal structures of related pyridine compounds.

| Interaction Type | Description | Example Compound(s) | Reference |

|---|---|---|---|

| C-H···O | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, N-(4-nitrophenyl)pyridine-2-carboxamide | nih.govnih.gov |

| C-H···N | A weak hydrogen bond between a carbon-bound hydrogen and a pyridine nitrogen atom. | Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, 4-morpholino-1-[3-(pyridin-3-yl)triaz-1-en-1-yl]butan-1-one | nih.govsoton.ac.uk |

| π-π stacking | Non-covalent interaction between aromatic rings. | 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, N-(4-fluorophenyl)pyridine-2-carboxamide | redalyc.orgnih.gov |

| C-H···π | Interaction between a C-H bond and the π-system of an aromatic ring. | [Ir(C₁₁H₈N)₂Cl(C₂₅H₂₂P₂)] | iucr.org |

| C-H···Cl | A weak hydrogen bond between a carbon-bound hydrogen and a chlorine atom. | [Ir(C₁₁H₈N)₂Cl(C₂₅H₂₂P₂)] | iucr.org |

Computational and Theoretical Investigations of 4,5 Dimethyl 2 Phenylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases.

Geometry Optimization and Conformational Analysis

Geometry optimization of 4,5-Dimethyl-2-phenylpyridine is performed to find the most stable molecular structure, corresponding to the minimum energy on the potential energy surface. conflex.net DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. tandfonline.com These calculations determine key geometric parameters like bond lengths, bond angles, and dihedral angles. tandfonline.com

Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and their relative energies. For phenylpyridine isomers, the most stable geometries are typically non-planar, with a certain twist angle between the phenyl and pyridine (B92270) rings. umsl.eduresearchgate.net This twist is a result of the balance between steric hindrance and electronic conjugation. Theoretical calculations have shown that for phenylpyridines, DFT methods can predict equilibrium geometries that are in good agreement with experimental data. umsl.edu

Table 1: Comparison of Theoretical and Experimental Geometries for Phenylpyridines

| Parameter | DFT/B3LYP | RHF/6-31G* | Experimental (Electron Diffraction) |

|---|---|---|---|

| Twist Angle | Overestimated | Good Agreement | 44.1° ± 1.2° |

| Inter-ring Bond Length | Smaller | Good Agreement | 1.507 ± 0.004 Å |

This table illustrates the reliability of different computational methods in predicting the geometry of phenylpyridine isomers by comparing theoretical data with experimental findings. umsl.edu

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are also employed to predict spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm the molecular structure. chemmethod.comwisc.edu The B3LYP functional is often used for these predictions. chemmethod.com The calculated vibrational frequencies from DFT can be scaled to better match experimental values. wisc.edu

Electronic Structure Analysis: Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Studies

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). ijasret.com This is useful for predicting sites of electrophilic and nucleophilic attack. ijasret.comrsc.org In phenylpyridine derivatives, the nitrogen atom of the pyridine ring typically represents a region of negative electrostatic potential. researchgate.net

Natural Bond Orbital (NBO) analysis investigates charge transfer and intramolecular interactions. niscpr.res.in It provides insights into hyperconjugative interactions and the delocalization of electron density, which contribute to the molecule's stability. tandfonline.com NBO analysis can reveal the nature of the bonding between the phenyl and pyridine rings and the influence of substituents on the electronic structure. researchgate.netusp.br

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Mechanisms

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. rsc.orguzh.ch It is instrumental in understanding the photophysical behavior of molecules like this compound, including their absorption and emission spectra. rsc.orgbohrium.com

TD-DFT calculations can predict the energies of singlet and triplet excited states, which are crucial for understanding fluorescence and phosphorescence. researchgate.netacs.org For phenylpyridine-containing complexes, TD-DFT has been used to characterize the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT). researchgate.netacs.org These calculations help in designing molecules with specific photophysical properties for applications like organic light-emitting diodes (OLEDs). acs.org

Theoretical Studies on Thermochemical Parameters and Relative Stabilities of Phenylpyridine Isomers

Theoretical methods, including DFT, are used to calculate thermochemical parameters such as enthalpies of formation. umsl.eduresearchgate.net These calculated values can be compared with experimental data obtained from techniques like combustion calorimetry to validate the computational models. researchgate.netup.pt

Studies on phenylpyridine isomers have shown that the position of the phenyl group significantly affects the molecule's stability. umsl.eduresearchgate.net DFT calculations have been successful in predicting the relative stabilities of these isomers, with the results being in good agreement with experimental findings. umsl.eduresearchgate.net For instance, theoretical calculations have been used to interpret the energetic effects of substitutions on the pyridine ring. core.ac.uk

Table 2: Experimental and Theoretical Enthalpies of Formation for Phenylpyridine Isomers (kJ/mol)

| Isomer | Experimental (Gas Phase) | Theoretical (DFT/B3LYP) |

|---|---|---|

| 2-Phenylpyridine (B120327) | 228.3 ± 5.8 | In good agreement with experimental |

| 3-Phenylpyridine | 240.9 ± 5.5 | In good agreement with experimental |

| 4-Phenylpyridine (B135609) | 240.0 ± 3.3 | In good agreement with experimental |

This table presents a comparison of experimentally determined and theoretically calculated enthalpies of formation for the three main isomers of phenylpyridine, demonstrating the accuracy of the DFT/B3LYP method. umsl.eduresearchgate.net

Molecular Dynamics Simulations in Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can be used to investigate its interactions with biological receptors. biorxiv.org

These simulations provide insights into the stability of ligand-receptor complexes and the dynamics of the binding process. nih.gov By analyzing the trajectory of the simulation, one can identify key interactions, such as hydrogen bonds, that stabilize the complex. mdpi.com MD simulations are a valuable tool in drug design for predicting the binding affinity and mechanism of action of potential drug candidates. nih.govnih.gov

Computational Docking Studies for Rational Ligand Design

Computational docking is a powerful in silico method utilized in drug discovery and materials science to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uiowa.educhemrxiv.org This technique is instrumental in the rational design of ligands, as it provides critical insights into the binding modes and affinities of small molecules, such as this compound, within the active site of a target protein or receptor. chemrxiv.orgnih.gov The process involves sampling various conformations of the ligand within the binding pocket and then using a scoring function to rank these poses based on their predicted binding energy. uiowa.edu

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the basis for a wide range of biologically active compounds and functional materials. uiowa.edunih.govnih.gov Derivatives of this scaffold have been investigated for numerous applications, including as selective antagonists for adenosine (B11128) receptors and as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR). nih.govnih.gov The strategic placement of substituents on the pyridine or phenyl ring can significantly modulate the molecule's steric and electronic properties, thereby influencing its binding affinity and selectivity for a specific target. vulcanchem.com

In the context of this compound, the methyl groups at the 4- and 5-positions of the pyridine ring are of particular interest. These groups introduce steric bulk and act as weak electron-donating substituents. vulcanchem.com Computational docking studies are essential to understand how these features influence the interaction of the molecule with a hypothetical protein target. For rational ligand design, a docking study would typically be performed to predict how this compound and its analogues bind to a specific protein target, providing a basis for designing new compounds with improved potency and selectivity. nih.gov

A hypothetical docking study of this compound into a protein's active site, for instance, a kinase, would aim to identify key molecular interactions. The phenyl group might engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The pyridine nitrogen could act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the protein's binding site. The dimethyl substituents would influence the ligand's conformational preferences and could form van der Waals interactions with nonpolar residues.

The results of such a docking analysis are typically summarized in a table that includes the predicted binding energy (a lower value indicates a more favorable interaction) and the specific amino acid residues involved in the binding. This information is invaluable for the subsequent design of new ligands. For example, if the docking results indicate a vacant hydrophobic pocket near one of the methyl groups, a medicinal chemist might design a new analogue with a larger alkyl group at that position to achieve a better fit and higher binding affinity.

Below is a hypothetical data table illustrating the kind of results that would be generated from a molecular docking study of this compound and a potential analogue against a hypothetical protein kinase target.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Hypothetical Kinase A | -7.8 | Phe121, Leu172 | π-π stacking, Hydrophobic |

| This compound | Hypothetical Kinase A | Lys75 | Hydrogen Bond (with Pyridine-N) | |

| This compound | Hypothetical Kinase A | Val68, Ala88 | van der Waals | |

| Analogue 1 (4-ethyl-5-methyl-2-phenylpyridine) | Hypothetical Kinase A | -8.5 | Phe121, Leu172, Ile180 | π-π stacking, Hydrophobic |

| Analogue 1 (4-ethyl-5-methyl-2-phenylpyridine) | Hypothetical Kinase A | Lys75 | Hydrogen Bond (with Pyridine-N) | |

| Analogue 1 (4-ethyl-5-methyl-2-phenylpyridine) | Hypothetical Kinase A | Val68, Ala88 | van der Waals |

This table is a hypothetical representation of potential docking results for illustrative purposes and is not based on published experimental data for this specific compound.

Ultimately, computational docking studies serve as a foundational step in the rational design of novel ligands based on the this compound scaffold. By providing a detailed picture of the potential binding interactions, these theoretical investigations guide the synthesis of new molecules with tailored properties for specific biological targets. researchgate.netjoseroda.com

Reactivity and Mechanistic Studies Involving 4,5 Dimethyl 2 Phenylpyridine

C-H Activation and Functionalization Reactions

The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to molecular diversification. The 2-phenylpyridine (B120327) scaffold is a canonical substrate for such transformations, where the pyridine (B92270) nitrogen acts as an effective directing group to facilitate the activation of the ortho-C-H bonds on the phenyl ring. The presence of dimethyl substituents on the pyridine ring of 4,5-Dimethyl-2-phenylpyridine can influence the electronic and steric environment of the catalyst, thereby modulating the reactivity and selectivity of these processes.

Palladium-Catalyzed C-H Activation Reactions of 2-Phenylpyridines

Palladium-catalyzed C-H activation has become a powerful tool for the ortho-functionalization of 2-phenylpyridine derivatives. The generally accepted mechanism for these transformations involves a series of well-defined steps. The reaction is initiated by the coordination of the pyridine nitrogen to a palladium(II) catalyst. This coordination pre-positions the metal center in close proximity to the ortho-C-H bonds of the phenyl ring, facilitating a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. This cyclometalation is often the rate-determining step of the catalytic cycle.

Following the formation of the palladacycle, the subsequent steps depend on the specific functionalization being performed. In many cases, the palladacycle undergoes oxidation from Pd(II) to a high-valent Pd(IV) species upon reaction with an external oxidant or coupling partner. This is then followed by reductive elimination, which forms the new C-X (where X can be C, O, N, etc.) bond and regenerates a Pd(II) species, thus closing the catalytic cycle.

A variety of functional groups can be introduced at the ortho-position of the phenyl ring through this methodology, including aryl, alkyl, and heteroatom-containing moieties. The choice of catalyst, oxidant, and reaction conditions plays a crucial role in determining the efficiency and selectivity of the transformation.

Table 1: Key Mechanistic Steps in Palladium-Catalyzed C-H Activation of 2-Phenylpyridines

| Step | Description | Intermediate |

| 1. Coordination | The pyridine nitrogen coordinates to the Pd(II) catalyst. | Pd(II)-substrate complex |

| 2. C-H Activation | Concerted metalation-deprotonation (CMD) at the ortho-position of the phenyl ring. | Palladacycle |

| 3. Oxidation | The palladacycle is oxidized to a Pd(IV) species. | Pd(IV) intermediate |

| 4. Reductive Elimination | Formation of the C-X bond and regeneration of a Pd(II) species. | Functionalized product and Pd(II) catalyst |

Ruthenium-Catalyzed Meta-Sulfonation of 2-Phenylpyridine: Mechanistic Insights and Intermediate Isolation

In a departure from the ortho-selectivity typically observed in palladium-catalyzed reactions, ruthenium catalysts have been shown to promote the meta-sulfonation of 2-phenylpyridine. mdpi.comresearchgate.netresearchgate.net This distinct regiochemical outcome points to a different mechanistic pathway. The reaction is believed to proceed through the formation of a stable ruthenium-carbon σ-bond at the ortho-position of the phenyl ring. mdpi.comresearchgate.netresearchgate.net This cycloruthenated intermediate then acts as a directing group itself, deactivating the ortho and para positions of the phenyl ring towards electrophilic attack and thereby promoting substitution at the meta-position.

Mechanistic studies have provided significant insights into this transformation. A key intermediate, a cycloruthenated phenylpyridine complex that has undergone tosylation at the para-position relative to the Ru-C bond, has been isolated and characterized. mdpi.comnih.gov This observation supports the proposed role of the cyclometalated species in directing the subsequent electrophilic aromatic substitution. Furthermore, protodemetallation studies suggest that a concerted C-H activation-demetallation process may be involved in the catalytic cycle. mdpi.comnih.gov

Rare-Earth Metal Complex-Mediated sp² C-H Activation and 1,1-Migratory Insertion

Recent advancements in organometallic chemistry have demonstrated the potential of rare-earth metal complexes in mediating unique C-H activation and subsequent functionalization reactions. In the context of 2-phenylpyridine, studies have shown that rare-earth metal alkyl complexes can facilitate the activation of the ortho-sp² C-H bond of the pyridine ring. nih.gov This initial C-H activation, which is proposed to occur via σ-bond metathesis, leads to the formation of a three-membered metallacycle. nih.gov

A key feature of this reactivity is the subsequent 1,1-migratory insertion of the resulting pyridyl group into an electrophilic carbon center on the ligand framework of the rare-earth metal complex. nih.gov This tandem sequence of C-H activation and 1,1-migratory insertion provides a novel pathway for the construction of more complex molecular architectures. The reaction of a dysprosium(III) monoalkyl complex with 2-phenylpyridine has been shown to proceed through this pathway, ultimately leading to the activation of a C-H bond on the phenyl ring as well. nih.gov

The application of this methodology to this compound has not been explicitly reported in the surveyed literature. However, it is conceivable that the 4,5-dimethyl substitution pattern would not fundamentally alter the course of the reaction. The ortho-C-H bond of the pyridine ring remains accessible for activation, and the electronic perturbation from the methyl groups is unlikely to prevent the subsequent migratory insertion step. The steric and electronic effects of the dimethyl substituents on the kinetics and thermodynamics of the C-H activation and migratory insertion steps would be an interesting area for future investigation.

Oxidative Reactions and Hydroxylation Mechanisms of Phenylpyridine Derivatives

The selective oxidation of C-H bonds to introduce hydroxyl groups is a highly valuable transformation in organic synthesis, providing direct access to phenols and their derivatives. While the direct hydroxylation of this compound has not been extensively detailed, the general principles of C-H hydroxylation of aromatic compounds can provide a framework for understanding potential reaction pathways.

Transition metal catalysts, often in combination with strong oxidants, are typically employed for such transformations. The mechanism of these reactions can vary significantly depending on the metal and oxidant used. For instance, iron-based catalysts are known to hydroxylate aromatic C-H bonds through pathways that can involve high-valent iron-oxo species. The electrophilicity of these intermediates is a key factor in their reactivity.

In the context of 2-phenylpyridine derivatives, the directing group ability of the pyridine nitrogen could be harnessed to achieve regioselective hydroxylation at the ortho-position of the phenyl ring. A plausible mechanistic cycle would involve the formation of a metallacycle, similar to that in palladium-catalyzed C-H functionalization, followed by an oxidation step that delivers an oxygen atom to the carbon-metal bond, leading to the hydroxylated product upon reductive elimination or hydrolysis. The specific nature of the active oxidizing species and the intimate details of the oxygen transfer step would require dedicated mechanistic studies on this compound.

Mechanistic Pathways in Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. While the term "cross-coupling" encompasses a broad range of transformations, the Suzuki-Miyaura, Heck, and Sonogashira reactions are among the most widely utilized. In the context of this compound, these reactions could be employed to further functionalize the molecule, for example, by introducing substituents onto the pyridine or phenyl rings if appropriate leaving groups (e.g., halides) are present.

The general mechanistic pathway for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation (for reactions like Suzuki-Miyaura), and reductive elimination.

Oxidative Addition: A low-valent palladium(0) species reacts with an organohalide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation: In reactions like the Suzuki-Miyaura coupling, an organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium(II) center, typically with the assistance of a base. This step forms a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

While specific mechanistic studies on cross-coupling reactions involving this compound as a substrate or ligand are not extensively covered in the available literature, its structural features suggest it could play a role as a ligand in such transformations. The pyridine nitrogen can coordinate to the metal center, and the electronic properties conferred by the methyl groups could influence the stability and reactivity of the catalytic species, thereby affecting the efficiency of the cross-coupling process.

Understanding Reactivity Patterns and Selectivity in Substituted Pyridines

The reactivity and selectivity of substituted pyridines in transition-metal-catalyzed reactions are governed by a combination of steric and electronic factors. In this compound, the methyl groups are located on the pyridine ring, while the C-H activation and functionalization typically occur on the phenyl ring, directed by the pyridine nitrogen.

The electronic effect of the two methyl groups is primarily inductive, donating electron density to the pyridine ring. This increases the Lewis basicity of the nitrogen atom, which can lead to stronger coordination to a metal catalyst. This enhanced coordination could have several consequences:

Increased reaction rates: Stronger coordination can lead to a higher effective concentration of the catalyst at the desired reaction site, potentially accelerating the rate-determining C-H activation step.

Altered catalyst stability: The electronic and steric environment provided by the ligand can influence the stability of the catalytic intermediates, which can in turn affect catalyst turnover and lifetime.

Role As a Ligand in Coordination Chemistry

Design and Synthesis of 4,5-Dimethyl-2-phenylpyridine-Based Ligands

The design of ligands based on this compound is often driven by the desire to create metal complexes with specific photophysical or catalytic properties. The methyl groups on the pyridine (B92270) ring are known to be weak electron-donating substituents, which can increase the electron density of the pyridine ring and influence the ligand-field splitting and photophysical properties of their metal complexes. vulcanchem.com

One common synthetic route to create derivatives of 2-phenylpyridine (B120327), which could be adapted for this compound, is through multi-component reactions. For instance, a one-pot, solvent-free synthesis has been reported for related 2-phenylpyridine derivatives involving the reaction of 2-aminopyridine (B139424) with benzaldehydes and phenols. vulcanchem.com Another powerful method for creating substituted 2-phenylpyridine ligands is the Suzuki coupling reaction. acs.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a pyridine derivative and a phenyl boronic acid derivative, offering a versatile approach to a wide array of substituted ligands.

Furthermore, palladium-catalyzed C-H functionalization presents a regioselective pathway to modify 2-phenylpyridine derivatives, where methyl groups could potentially be introduced at the 4- and 5-positions through directed C-H methylation. vulcanchem.com This process typically involves the coordination of a palladium(II) catalyst to the pyridine nitrogen, which directs the activation to the ortho position of the pyridine ring.

Coordination Modes of this compound with Transition Metals

The primary coordination mode of this compound with transition metals involves cyclometalation, where the ligand acts as a bidentate C^N ligand. This involves the coordination of the pyridine nitrogen and the formation of a metal-carbon bond with the phenyl ring at the ortho position. This forms a stable five-membered chelate ring. mdpi.com

Cyclometalation with Iridium(III) Complexes

Cyclometalated Iridium(III) complexes featuring 2-phenylpyridine and its derivatives are of significant interest, particularly for their applications in organic light-emitting diodes (OLEDs). vulcanchem.commdpi.com The synthesis of such complexes often begins with the reaction of iridium trichloride (B1173362) hydrate (B1144303) with the respective 2-phenylpyridine ligand to form a dichloro-bridged iridium(III) dimer, [(C^N)₂Ir(μ-Cl)]₂Ir(C^N)₂. acs.orgmdpi.com This dimer can then be reacted with other ligands or undergo further reactions to yield the desired tris-cyclometalated or heteroleptic complexes. acs.orgresearchgate.net

For example, a tris-cyclometalated iridium(III) complex, Ir(dmtppy)₃, where dmtppy is 5-(2,5-dimethyl-4-(trimethylsilyl)phenyl)-2-phenylpyridine, has been synthesized. acs.org In this case, the cyclometalating ligand itself is a derivative of 2-phenylpyridine, demonstrating the versatility of this ligand scaffold. The synthesis involved heating the dichloro-bridged dimer with an excess of the cyclometalating ligand in ethylene (B1197577) glycol. acs.org The resulting complex was found to be a facial isomer. acs.org The introduction of methyl groups on the phenylpyridine ligand can influence the photophysical properties of the resulting iridium(III) complexes, often leading to a blue-shift in the emission spectra by destabilizing the metal-to-ligand charge transfer (MLCT) state. vulcanchem.com

| Complex | Ancillary Ligand | Emission Max (nm) | Reference |

| Ir(ppy)₃ | 2-phenylpyridine | green emission | vulcanchem.com |

| Ir(dmtppy)₃ | 5-(2,5-dimethyl-4-(trimethylsilyl)phenyl)-2-phenylpyridine | 532 (yellow-green) | acs.org |

This table presents a comparison of the emission properties of an unsubstituted and a dimethyl-substituted phenylpyridine iridium(III) complex.

Formation of Platinum(II) Complexes with Orthometalated Phenylpyridine

Platinum(II) complexes with orthometalated 2-phenylpyridine ligands are another well-studied class of compounds, known for their luminescent properties. researchgate.netajchem-a.comcolab.ws The synthesis of these square-planar complexes typically starts with the reaction of a platinum(II) salt, such as K₂PtCl₄, with one equivalent of the 2-phenylpyridine ligand. researchgate.netajchem-a.com This reaction leads to the formation of a chloro-bridged dimeric precursor, [Pt₂(μ-Cl)₂(ppy)₂], which can then be reacted with various ancillary ligands to yield mono- or binuclear platinum(II) complexes. researchgate.netajchem-a.com

A photochemical approach has also been developed for the synthesis of cyclometalated Pt(II) complexes. nih.govacs.org For instance, 3,5-disubstituted 2-phenylpyridines, such as 2-(4,4″-dimethyl-[1,1′:3′,1″-terphenyl]-5′-yl)pyridine (dmtppyH₂), have been shown to undergo photochemical cyclometalation to achieve a terdentate N^C^C coordination. acs.orgresearchgate.net This method offers an alternative to traditional thermal procedures and can be advantageous for certain ligand systems. nih.govacs.org The reaction of (Bu₄N)₂[Pt₂Cl₆] with dmtppyH₂ under violet light irradiation in the presence of a base yielded the N^C^C coordinated complex Bu₄N[PtCl(dmtppy)]. acs.org

Coordination with Palladium(II) in Mixed-Ligand Complexes

Palladium(II) readily forms complexes with 2-phenylpyridine through cyclometalation. mdpi.com These complexes are often used as intermediates in organic synthesis or as catalysts. Mixed-ligand palladium(II) complexes can be synthesized, where the this compound would act as a cyclometalating ligand alongside other ancillary ligands. ajchem-a.commdpi.combohrium.comajol.info

For example, palladium(II) complexes with a Schiff base ligand and various secondary ligands like oxalic acid and malonic acid have been synthesized, resulting in square-planar geometries. ajchem-a.comacs.org While this specific study does not use this compound, it demonstrates the principle of forming mixed-ligand palladium(II) complexes. The synthesis of palladium(II) complexes with N,N'-aromatic diimines has also been reported, yielding luminescent compounds. mdpi.com The coordination of this compound to a Pd(II) center would likely proceed via cyclopalladation, where the pyridine nitrogen directs the C-H activation of the phenyl ring. vulcanchem.com

Ligand Field Effects and Electronic Tuning of Metal Complexes via Pyridine Substitution

The substitution of methyl groups on the pyridine ring of 2-phenylpyridine ligands has a discernible effect on the electronic properties and ligand field strength of the resulting metal complexes. The methyl groups at the 4- and 5-positions of this compound act as weak electron-donating groups. vulcanchem.com This electron donation increases the electron density on the pyridine ring, which in turn can affect the energy levels of the metal's d-orbitals. vulcanchem.comnih.gov

In iridium(III) and ruthenium(II) complexes, this electronic tuning is crucial for modulating their photophysical properties. bohrium.com The increased electron density on the ligand can raise the energy of the Highest Occupied Molecular Orbital (HOMO), which is often of mixed metal-ligand character. researchgate.net This can lead to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. Conversely, the steric hindrance introduced by the methyl groups can sometimes lead to a destabilization of the metal-ligand bond, potentially causing a blue-shift in the emission. vulcanchem.com For instance, in cyclometalated Ir(III) complexes, methyl substitutions at the 4- and 5-positions have been suggested to cause a blue-shift in the emission by destabilizing the metal-to-ligand charge transfer (MLCT) state. vulcanchem.com

The Hammett substituent constant (σ_meta = -0.07 for -CH₃) can be used to quantify the electronic effect of the methyl groups, predicting an enhanced nucleophilicity at the pyridine nitrogen compared to unsubstituted analogs. vulcanchem.com This electronic modulation is critical for applications that rely on charge transfer processes. vulcanchem.com

| Metal Complex Type | Effect of Methyl Substitution on Pyridine | Impact on Electronic Properties |

| Iridium(III) | Electron-donating | Can modulate HOMO-LUMO gap, potential for blue-shifted emission |

| Ruthenium(II) | Electron-donating | Can influence MLCT and intraligand excited states |

This table summarizes the general electronic effects of methyl substitution on the pyridine ring in transition metal complexes.

Anion-Cation Interactions in Coordination Compounds

In cationic coordination compounds, the interactions between the complex cation and the counter-anion can play a significant role in the solid-state packing, and consequently, the material's properties. mdpi.comrsc.orgrsc.orgresearchgate.netosaka-u.ac.jpacs.org These interactions can range from classical hydrogen bonds to weaker C-H···anion and π-stacking interactions. researchgate.netrsc.org

For cationic iridium(III) complexes of substituted phenylpyridines, such as those with a PF₆⁻ counter-anion, C-H···F interactions are commonly observed in the crystal packing. rsc.org These interactions can link the cationic complexes into higher-dimensional networks. rsc.org Furthermore, π-π stacking interactions between the aromatic rings of the ligands on adjacent complex cations can also be a significant structure-directing force. researchgate.net

In some cases, the anion can directly interact with the π-system of the ligands in what is known as an anion-π interaction. rsc.org This has been shown to be a strategy to induce aggregation-induced emission (AIE) properties in cationic iridium(III) complexes. rsc.org The anion-π interaction can restrict intramolecular rotations and vibrations in the aggregated state, thus reducing non-radiative decay pathways and enhancing emission. rsc.org While specific studies on anion-cation interactions in this compound complexes are not extensively detailed in the provided search results, the principles derived from studies of similar cationic complexes are applicable. The presence of the aromatic phenyl and pyridine rings, along with the methyl C-H bonds, provides ample opportunity for such supramolecular interactions.

Applications in Catalysis

4,5-Dimethyl-2-phenylpyridine as a Building Block in Catalysis Chemistry

This compound serves as a crucial building block in the synthesis of more elaborate molecular architectures for catalysis. The phenylpyridine framework is a key component in creating ligands for transition metal complexes. acs.org The methyl groups at the 4- and 5-positions introduce specific steric and electronic modifications to the pyridine (B92270) ring. These methyl groups are weak electron-donating substituents, which increases the electron density of the pyridine ring and can enhance the nucleophilicity of the pyridine nitrogen. This electronic modulation is significant in applications that involve charge transfer, such as in photocatalytic systems. vulcanchem.com

The steric hindrance introduced by the methyl groups can influence the coordination geometry of metal centers, which in turn affects the catalytic activity and selectivity of the resulting complex. vulcanchem.com For instance, in the design of functional materials, the phenylpyridine backbone combined with other moieties can lead to compounds with low-lying frontier orbital energy levels, offering opportunities for fine-tuning electronic properties through chemical modifications at the phosphorus and imine-nitrogen centers. acs.org This strategic placement of substituents is a key principle in designing ligands for specific catalytic applications.

Furthermore, derivatives of this compound can be synthesized to create even more complex and tailored ligands. For example, bromination of a related azadibenzophosphole scaffold, which contains a phenylpyridine unit, allows for further modification through catalytic cross-coupling with pyridine, demonstrating the versatility of the phenylpyridine core as a foundational structure. acs.org

Transition Metal-Catalyzed Organic Transformations Employing Phenylpyridine Ligands

Phenylpyridine-based ligands, including this compound, are instrumental in a variety of transition metal-catalyzed organic transformations. The nitrogen atom of the pyridine ring acts as an effective coordinating site for transition metals like palladium, rhodium, and iridium, facilitating a range of catalytic cycles. rsc.org

C-H Functionalization Processes

The pyridine nitrogen in phenylpyridine ligands serves as an efficient directing group in transition metal-catalyzed C-H activation. This process allows for the selective functionalization of C-H bonds, which are typically unreactive. The directing group brings the metal catalyst into close proximity to a specific C-H bond, increasing the effective concentration of the catalyst at the desired site and leading to high regioselectivity. rsc.org

In the context of palladium-catalyzed reactions, the 2-phenylpyridine (B120327) scaffold enables the formation of a stable palladacycle intermediate, which is crucial for subsequent cross-coupling reactions. rsc.org For instance, palladium-catalyzed ortho-C-H chlorination and acylation of 2-phenylpyridines have been achieved with good regioselectivity. rsc.org The presence of substituents on the phenylpyridine ring can influence the reaction's efficiency and selectivity.

Ruthenium-catalyzed C-H functionalization has also been explored, where phenylpyridine derivatives can be used as substrates. For example, dual catalytic systems combining a ruthenium catalyst with a photocatalyst have enabled the meta-selective C(sp²)–H alkylation of phenylpyridines. beilstein-journals.org

Photoredox Catalysis with Iridium(III) Complexes

Iridium(III) complexes containing phenylpyridine ligands are prominent photocatalysts due to their favorable photophysical properties. These complexes can absorb visible light and access long-lived, stable excited states, making them effective photosensitizers for a wide range of organic transformations. rsc.orgresearchgate.net The archetypal complex, fac-Ir(ppy)₃ (where ppy = 2-phenylpyridine), and its derivatives are widely used. rsc.org

The substitution pattern on the phenylpyridine ligand significantly influences the photophysical and electrochemical properties of the iridium complex. Methyl substitutions, such as in this compound, can alter the energy of the metal-to-ligand charge transfer (MLCT) state. vulcanchem.com These modifications can tune the redox potentials of the catalyst, allowing for the selective activation of different substrates.

Iridium-based photoredox catalysts have been employed in a variety of reactions, including α-amino arylation and decarboxylative fluorination. rsc.orgacs.org The development of recyclable iridium-containing copolymers based on phenylpyridine ligands demonstrates a move towards more sustainable photoredox catalysis. rsc.org

Dual Catalytic Systems for Reductive Cross-Coupling Reactions

Dual catalytic systems that combine a transition metal catalyst with a photoredox catalyst have emerged as a powerful strategy for organic synthesis. Phenylpyridine-based iridium complexes are frequently used as the photocatalyst in these systems. These dual systems enable reductive cross-coupling reactions that are challenging to achieve with a single catalyst. beilstein-journals.org

For example, a dual catalytic system comprising a nickel catalyst and an iridium photocatalyst has been developed for the reductive C(sp²)-Si cross-coupling of aryl bromides with chlorosilanes. oaes.cc In these systems, the iridium photocatalyst absorbs light and initiates a single-electron transfer process, which then engages with the nickel catalytic cycle to facilitate the cross-coupling. The choice of ligand on the nickel catalyst is also crucial for the success of these reactions.

Similarly, dual catalytic systems have been employed for the cross-electrophile coupling of aryl halides and alkyl halides. nih.gov These systems often utilize a nickel catalyst and a cobalt co-catalyst, where the rational optimization of catalyst loadings allows for the coupling of a wide variety of substrates. nih.gov The integration of photocatalysis with transition metal catalysis has enabled C-H arylation to proceed at significantly lower temperatures compared to thermal methods. nih.gov

Heterogeneous Catalysis and Nanocatalyst Development with Pyridine Derivatives

The development of heterogeneous catalysts and nanocatalysts incorporating pyridine derivatives is a growing area of research aimed at improving catalyst recyclability and stability. researchgate.netmdpi.com Magnetic nanoparticles, in particular, offer a practical solution for catalyst separation and reuse due to their easy magnetic recovery. mdpi.com

Pyridine derivatives can be immobilized on the surface of magnetic nanoparticles, such as those based on iron oxides (Fe₃O₄ or γ-Fe₂O₃), to create robust heterogeneous catalysts. mdpi.com These supported catalysts have shown high efficiency in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. mdpi.com The high surface area of nanoparticles enhances the contact between reactants and the catalyst, often leading to reaction rates comparable to homogeneous systems. nanobioletters.com

For instance, a palladium-pyridine complex immobilized on γ-Fe₂O₃ magnetic nanoparticles has been successfully used as a recyclable catalyst for several coupling reactions. mdpi.com Similarly, the synthesis of polysubstituted pyridines has been achieved using a heterogeneous MgFe₂O₄ nanocatalyst. biolmolchem.com The development of these nanocatalysts focuses on creating environmentally benign and economically viable catalytic processes. nanobioletters.com

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

The rational design of ligands is paramount for enhancing the activity and selectivity of transition metal catalysts. For pyridine-based ligands like this compound, several key principles guide their design.

Electronic Effects : The electronic properties of the ligand, influenced by substituents, play a critical role. Electron-donating groups, such as the methyl groups in this compound, increase the electron density on the metal center. vulcanchem.com This can enhance the catalytic activity by, for example, facilitating the oxidative addition step in a cross-coupling cycle. nih.gov Conversely, electron-withdrawing groups can be used to tune the redox properties of the catalyst for specific applications.

Steric Hindrance : The steric bulk of a ligand can significantly impact selectivity. By introducing bulky substituents near the metal's coordination site, it is possible to control the approach of substrates, thereby influencing regioselectivity and enantioselectivity. nih.gov However, a balance must be struck, as excessive steric hindrance can also limit catalytic activity. nih.gov

Ligand-Substrate Matching : A key principle is the need to match the properties of the ligand to the specific substrate class being used. nih.gov Different substrates may require ligands with distinct electronic and steric profiles for optimal reactivity and selectivity.

By systematically modifying the structure of pyridine-based ligands, researchers can fine-tune the properties of the resulting metal complexes to achieve desired catalytic outcomes. This approach has led to the development of highly efficient and selective catalysts for a wide range of chemical transformations.

Applications in Material Science

4,5-Dimethyl-2-phenylpyridine in Optoelectronic Devices

The primary application of this compound in material science is as a ligand in metal complexes for optoelectronic devices, most notably in Organic Light-Emitting Diodes (OLEDs).

Cyclometalated iridium(III) complexes are premier phosphorescent emitters used in OLEDs. chemscene.com Their effectiveness stems from strong spin-orbit coupling, which enables the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies that can approach 100%. beilstein-journals.orgresearchgate.net The fundamental structure of these emitters often involves an iridium center coordinated to cyclometalating ligands, such as derivatives of 2-phenylpyridine (B120327) (ppy). researchgate.netacs.org

The compound this compound serves as a modified 2-phenylpyridine ligand. When incorporated into an iridium complex, such as fac-tris(this compound)iridium(III), it forms a stable organometallic compound capable of emitting light. vulcanchem.comacs.org In the electroluminescent process, charge carriers (electrons and holes) recombine on these dopant molecules within the emissive layer of the OLED, forming excitons. The subsequent radiative decay of these excitons from the triplet state results in phosphorescence. beilstein-journals.orgacs.org The use of such phosphorescent dopants is a key strategy for creating highly efficient OLEDs for displays and solid-state lighting. sci-hub.se

Iridium complexes with phenylpyridine-type ligands are known for their high quantum yields and stability, making them suitable for commercial applications. chemscene.com For instance, the archetypal green emitter, fac-tris(2-phenylpyridine)iridium [Ir(ppy)3], is a widely used phosphorescent material. sci-hub.se The introduction of substituents onto the phenylpyridine ligand, such as the methyl groups in this compound, is a critical method for modulating the properties of the resulting iridium complex. vulcanchem.com

The electronic properties and, consequently, the emission color and efficiency of iridium(III) complexes can be precisely controlled by modifying the chemical structure of the ligands. sci-hub.seacs.org Attaching different functional groups to the 2-phenylpyridine skeleton alters the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the complex.

The methyl groups on this compound are electron-donating. This electronic effect tends to destabilize the HOMO level of the iridium complex, which can lead to a widening of the HOMO-LUMO gap and a blue-shift in the emission spectrum compared to the unsubstituted Ir(ppy)3. vulcanchem.comosti.gov Conversely, introducing electron-withdrawing groups, such as fluorine or trifluoromethyl (CF3), can stabilize the HOMO level, also resulting in a blue shift of the emission. osti.govacs.orgrsc.org This ability to tune the emission from green to blue, or to other colors like red by using different ligand systems, is crucial for developing full-color displays and white OLEDs. sci-hub.sersc.orgbohrium.com

| Iridium Complex | Substituent on Ligand | Emission Color/Wavelength (nm) | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| (DMPQ)₂Ir(Pppy) | 3,5-dimethylphenyl | Red (617) | 19.2% | rsc.org |

| Ir-3 (phenothiazine ancillary ligand) | Trifluoromethylphenyl | Red (622) | 18.1% | nih.govmdpi.com |

| Green-emitting furo[3,2-c]pyridine (B1313802) complex | - | Green | 31.8% | bohrium.com |

| Greenish-blue furo[3,2-c]pyridine complex | - | Greenish-blue | 20.0% | bohrium.com |

| Orange-red complex (phpzpy ancillary ligand) | Trifluoromethyl, Phenyl | Orange-Red (583) | 30.65% | researchgate.net |

Functional Polymers Incorporating Phenylpyridine-Based Metal Complexes